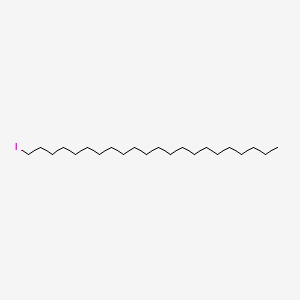

Docosane, 1-iodo-

CAS No.: 62127-53-1

Cat. No.: VC7987041

Molecular Formula: C22H45I

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62127-53-1 |

|---|---|

| Molecular Formula | C22H45I |

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | 1-iododocosane |

| Standard InChI | InChI=1S/C22H45I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 |

| Standard InChI Key | QQTWESGWRGHHPL-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCCCCCI |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCI |

Introduction

Structural and Molecular Characteristics

Docosane, 1-iodo-, belongs to the class of primary alkyl iodides, characterized by the general formula CₙH₂ₙ₊₁I. Its structure consists of a linear docosane (C₂₂H₄₆) backbone with an iodine atom replacing a hydrogen at the first carbon. The molecular formula is C₂₂H₄₅I, yielding a molecular weight of 452.51 g/mol .

Stereochemical Considerations

Synthesis and Manufacturing

Halogenation Strategies

Primary alkyl iodides like docosane, 1-iodo-, are typically synthesized via nucleophilic substitution reactions. For example, 1-iodododecane is produced through the reaction of dodecanol with hydrogen iodide or via iodide displacement of a leaving group (e.g., tosylate or bromide) . Applying analogous methods, docosane, 1-iodo-, could be synthesized by treating 1-docosanol with hydroiodic acid under controlled conditions:

Alternative Routes

Samarium iodide (SmI₂)-mediated coupling, as demonstrated in the synthesis of 1-iodododecane derivatives , offers a redox-based pathway for forming carbon-iodine bonds. This method may be adaptable to longer-chain substrates, though reaction efficiency could decrease with increasing molecular weight due to steric and solubility constraints .

Physical and Chemical Properties

Comparative Physical Properties

Table 1 extrapolates properties of docosane, 1-iodo-, from shorter-chain analogues:

*Estimated based on homologous series trends.

Reactivity and Stability

Applications in Research and Industry

Nanomaterial Functionalization

Shorter-chain iodoalkanes like 1-iodododecane are employed in alkylating carbon nanotubes and graphite to enhance dispersibility in nonpolar solvents . Docosane, 1-iodo-, with its extended hydrophobic tail, could similarly serve as a surfactant or surface-modifying agent for nanomaterials, though its efficacy remains untested.

Organic Synthesis

The compound’s potential as a bulky alkylating agent is significant. For instance, 1-iodododecane derivatives have been used to synthesize quaternary ammonium salts for ionic liquids . Docosane, 1-iodo-, might enable the preparation of ultra-long-chain surfactants or phase-transfer catalysts.

Pharmaceutical Intermediates

While no direct applications are documented, structurally related iodocompounds are intermediates in drug synthesis. The compound’s lipophilicity suggests potential use in prodrug formulations targeting lipid-rich tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume